2-Phenanthrenecarboxaldehyde, 1,2,3,4,4a,4b,5,6,7,8,8a,9-dodecahydro-7-hydroxy-2,4b,8,8-tetramethyl-
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Overview
Description
1,2,3,4,4a,4b,5,6,7,8,8a,9-Dodecahydro-7-hydroxy-2,4b,8,8-tetramethyl-2-phenanthrenecarbaldehyde is a complex organic compound with a unique structure It belongs to the class of phenanthrene derivatives and is characterized by its multiple hydrocarbon rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4,4a,4b,5,6,7,8,8a,9-Dodecahydro-7-hydroxy-2,4b,8,8-tetramethyl-2-phenanthrenecarbaldehyde typically involves multi-step organic reactions. The starting materials are often simpler aromatic compounds, which undergo a series of reactions such as alkylation, cyclization, and functional group modifications. Specific reaction conditions, including temperature, pressure, and catalysts, are optimized to achieve the desired product with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and flow chemistry can enhance the efficiency and scalability of the production process. Quality control measures are implemented to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4,4a,4b,5,6,7,8,8a,9-Dodecahydro-7-hydroxy-2,4b,8,8-tetramethyl-2-phenanthrenecarbaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: Functional groups can be substituted with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and alkyl halides are employed under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.
Scientific Research Applications
1,2,3,4,4a,4b,5,6,7,8,8a,9-Dodecahydro-7-hydroxy-2,4b,8,8-tetramethyl-2-phenanthrenecarbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,2,3,4,4a,4b,5,6,7,8,8a,9-Dodecahydro-7-hydroxy-2,4b,8,8-tetramethyl-2-phenanthrenecarbaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in its reactivity and binding to biological molecules. The compound may inhibit or activate certain enzymes, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Phenanthrene: A simpler aromatic hydrocarbon with three fused benzene rings.
1-Phenanthrenecarboxaldehyde: A related compound with a similar structure but different functional groups.
Podocarp-8(14)-en-15-oic acid: Another phenanthrene derivative with distinct chemical properties.
Uniqueness: 1,2,3,4,4a,4b,5,6,7,8,8a,9-Dodecahydro-7-hydroxy-2,4b,8,8-tetramethyl-2-phenanthrenecarbaldehyde is unique due to its specific combination of hydrocarbon rings and functional groups
Properties
CAS No. |
57289-56-2 |
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Molecular Formula |
C19H30O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
7-hydroxy-2,4b,8,8-tetramethyl-3,4,4a,5,6,7,8a,9-octahydro-1H-phenanthrene-2-carbaldehyde |
InChI |
InChI=1S/C19H30O2/c1-17(2)15-6-5-13-11-18(3,12-20)9-7-14(13)19(15,4)10-8-16(17)21/h5,12,14-16,21H,6-11H2,1-4H3 |
InChI Key |
VNAZDCMIOSAGTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CCC2(C1CC=C3C2CCC(C3)(C)C=O)C)O)C |
Origin of Product |
United States |
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